molecular formula C21H22BrN3O2 B2861922 Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1311991-89-5

Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B2861922
CAS No.: 1311991-89-5
M. Wt: 428.33
InChI Key: MRBNKTLGMVIRSE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 4-bromophenyl group at position 2, a cyclohexylamino substituent at position 3, and a methyl carboxylate ester at position 5. While direct data on its biological activity or synthesis yield is absent in the provided evidence, its structural features align with compounds known for applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-27-21(26)15-11-12-25-18(13-15)24-19(14-7-9-16(22)10-8-14)20(25)23-17-5-3-2-4-6-17/h7-13,17,23H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNKTLGMVIRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate is a notable compound within the imidazo[1,2-a]pyridine family, recognized for its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for medicinal chemistry.

Structural Characteristics

The compound features a fused imidazole and pyridine ring system along with a bromophenyl group and a cyclohexylamino substituent. These structural elements contribute to its reactivity and biological activity, making it a focus of medicinal chemistry research.

Mechanisms of Biological Activity

Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, particularly in studies targeting Mycobacterium tuberculosis. Similar compounds have demonstrated efficacy through mechanisms such as cell wall penetration and inhibition of essential metabolic pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by disrupting signaling pathways critical for cell survival .
  • Immunomodulatory Effects : The compound's interaction with immune pathways has been explored, particularly its potential to modulate PD-1/PD-L1 interactions. This modulation could enhance immune responses against tumors .

Synthesis and Biological Testing

The synthesis of this compound typically involves multi-step synthetic routes. Following synthesis, biological activity is assessed through various assays:

Assay Type Description
Cytotoxicity Assays Testing the compound's ability to inhibit the growth of cancer cell lines.
Antimicrobial Testing Evaluating effectiveness against bacterial strains in vitro.
Immunological Assays Assessing modulation of immune responses using mouse splenocytes.

Notable Studies

  • Antimicrobial Efficacy : A study demonstrated that related imidazo[1,2-a]pyridine compounds inhibited the growth of Mycobacterium tuberculosis by disrupting cell wall synthesis and function .
  • Cancer Cell Line Studies : In vitro experiments indicated that this compound exhibited significant cytotoxic effects on various human tumor cell lines, suggesting its potential as an anticancer agent .
  • Immunomodulatory Effects : Research highlighted the compound's ability to enhance immune cell activation in the presence of PD-1/PD-L1 interactions, indicating its potential role in cancer immunotherapy .

Comparison with Similar Compounds

Structural Insights :

  • The cyclohexylamino group provides greater lipophilicity than cyclobutylamino or tetrahydrofuran-derived amines, which may affect solubility and membrane permeability .

Tetrahydroimidazo[1,2-a]Pyridine Derivatives ()

Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (2c):

  • Key Similarity : Shares the 4-bromophenyl group at position 6.
  • Key Differences :
    • Tetrahydroimidazo[1,2-a]pyridine core (saturated ring) vs. aromatic imidazo[1,2-a]pyridine in the target.
    • Diethyl ester groups at positions 5 and 6 (vs. methyl ester at position 7).
  • Yield : 61% (lower than most compounds in ).
  • Physicochemical Properties : Melting point 223–225°C; molecular weight 550.0978 (higher due to additional ester and benzyl groups).

Functional Implications :

Imidazo[1,2-a]Pyrimidine Derivatives ()

2-(3,4-Difluorophenyl)-7-Methylimidazo[1,2-a]Pyrimidine-3-Carboxylate (2c) :

  • Key Differences : Pyrimidine core (vs. pyridine) and 3,4-difluorophenyl substituent.
  • Yield : 77% (higher than many analogs).

Electronic Effects :

  • The trifluoromethyl group in related compounds (e.g., ) introduces strong electron-withdrawing effects, which are absent in the target’s structure but present in other analogs .

Thioether-Containing Analogues ()

Ethyl 2-((4-Bromophenylthio)Methyl)-8-Cyano-7-Methoxyimidazo[1,2-a]Pyridine-3-Carboxylate:

  • Key Similarity : 4-Bromophenyl group and imidazo[1,2-a]pyridine core.
  • Key Differences: Thioether linkage at position 2 (vs. direct aryl substitution in the target). Cyano and methoxy groups at positions 8 and 7 (vs. methyl carboxylate at position 7).
  • Molecular Weight : 446.32 (lower than the target’s estimated weight).

Research Findings and Implications

  • Synthetic Accessibility : Yields for imidazo[1,2-a]pyridine derivatives range widely (61–83%), influenced by substituent complexity and reaction conditions .
  • Electron-Withdrawing Groups: Bromophenyl (target) and trifluoromethyl () groups enhance stability but may reduce solubility compared to methoxy or amino substituents.
  • Core Modifications : Saturated cores () or pyrimidine analogs () offer divergent electronic and steric profiles for target-specific optimization.

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